Product packaging for 1-(Benzyloxy)-3-bromo-2-fluorobenzene(Cat. No.:CAS No. 295376-29-3)

1-(Benzyloxy)-3-bromo-2-fluorobenzene

Cat. No.: B3257803
CAS No.: 295376-29-3
M. Wt: 281.12 g/mol
InChI Key: AMUOHPCGEVRJCW-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Benzene (B151609) Derivatives in Synthetic Chemistry

Halogenated benzene derivatives are fundamental building blocks in organic synthesis due to the unique reactivity conferred by the halogen substituents. The carbon-halogen bond serves as a reliable handle for a wide array of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions. The presence of bromine or iodine on an aromatic ring, for instance, facilitates powerful bond-forming reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds.

Fluorine, while also a halogen, imparts distinct properties to an aromatic ring. Its high electronegativity can significantly alter the electronic nature of the benzene ring, influencing the acidity of nearby protons and directing the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. The incorporation of fluorine atoms is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate the binding affinity of drug candidates. Furthermore, ortho-dihalogenated systems, such as those containing adjacent bromine and fluorine atoms, can serve as precursors to highly reactive intermediates like benzyne (B1209423), which can be trapped in cycloaddition reactions to rapidly build molecular complexity. nih.gov

Strategic Utility of Benzyloxy-Protected Phenols as Synthetic Intermediates

Phenols are a common functional group in natural products and synthetic targets, but the reactive hydroxyl group often requires protection to prevent unwanted side reactions during a synthetic sequence. The benzyl (B1604629) group is one of the most widely employed protecting groups for phenols due to its robustness and orthogonal reactivity. It is typically installed under basic conditions via a Williamson ether synthesis, reacting a phenoxide with a benzyl halide. wikipedia.orgmasterorganicchemistry.comjk-sci.com

The resulting benzyl ether is stable across a broad spectrum of reaction conditions, including exposure to strong bases, organometallic reagents, and many oxidizing and reducing agents. This stability allows for extensive chemical modifications to be performed at other positions of the molecule without disturbing the protected phenol (B47542). Crucially, the benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenolysis (using hydrogen gas and a palladium catalyst), which cleaves the carbon-oxygen bond to regenerate the free phenol. This reliable deprotection strategy makes the benzyloxy group an invaluable tool for multi-step synthesis, enabling the strategic unmasking of the phenol at a late stage of a synthetic route.

Overview of Current Research Landscape and Unexplored Potential of 1-(Benzyloxy)-3-bromo-2-fluorobenzene

The compound this compound is a trifunctional aromatic molecule that combines the key features discussed above: a bromine atom for cross-coupling, a fluorine atom for electronic modulation, and a benzyloxy-protected phenol.

Chemical Properties of this compound

Property Value
CAS Number 295376-29-3
Molecular Formula C₁₃H₁₀BrFO
Molecular Weight 281.12 g/mol

| IUPAC Name | this compound |

While specific, peer-reviewed publications detailing the dedicated synthesis or extensive applications of this compound are not prevalent, its commercial availability from various chemical suppliers indicates its utility as a synthetic intermediate. Its synthesis can be logically achieved through the Williamson ether synthesis, a classic and highly efficient method for forming ethers. wikipedia.orgmasterorganicchemistry.com This would involve the deprotonation of its precursor, 3-bromo-2-fluorophenol (B134220), with a suitable base to form the corresponding phenoxide, followed by an Sₙ2 reaction with benzyl bromide. jk-sci.com The precursor, 3-bromo-2-fluorophenol, can itself be prepared via a multi-step sequence starting from 3-fluorophenol. guidechem.com

The unexplored potential of this compound lies in the orthogonal reactivity of its three distinct functional groups. This trifunctional nature allows for a variety of selective, sequential transformations:

The Bromine Atom: Serves as a primary site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of alkyl, alkenyl, alkynyl, or aryl substituents. It can also be converted into an organometallic reagent via lithium-halogen exchange.

The Benzyloxy Group: Acts as a stable protecting group for the phenolic oxygen, which can be deprotected at a desired stage to reveal a hydroxyl group. This hydroxyl group can then participate in further reactions, such as etherification, esterification, or serve as a directing group for subsequent aromatic substitutions.

The Fluorine Atom: The ortho-fluoro and meta-bromo substitution pattern can be exploited to generate a benzyne intermediate through treatment with a strong base or an organometallic reagent. nih.gov This reactive species can then undergo cycloaddition reactions to form complex bicyclic systems.

Rationale for Comprehensive Investigation of this compound

The primary rationale for a comprehensive investigation into this compound stems from its identity as a versatile and strategically valuable synthetic building block. The compound is a pre-functionalized, six-carbon scaffold designed for the efficient construction of complex, highly substituted aromatic molecules. The distinct and predictable reactivity of its three functional groups—the C-Br bond, the C-F bond, and the O-benzyl ether—allows for the implementation of orthogonal synthetic strategies.

A chemist can, for example, first utilize the bromine atom in a Suzuki coupling to build a biaryl system, then deprotect the benzyloxy group to reveal a phenol, and finally use the directing effect of the resulting hydroxyl and fluorine groups to control a subsequent electrophilic aromatic substitution. This capacity for sequential, regiocontrolled modification makes this compound an attractive starting material for creating libraries of novel compounds in medicinal chemistry, where polysubstituted aromatic cores are common motifs in bioactive molecules. innospk.com Its structure is well-suited for the synthesis of complex ethers, biaryls, and other scaffolds of interest in drug discovery and materials science. Therefore, a thorough investigation of its reactivity and synthetic applications would expand the toolkit available to organic chemists for the efficient construction of complex molecular targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrFO B3257803 1-(Benzyloxy)-3-bromo-2-fluorobenzene CAS No. 295376-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-fluoro-3-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUOHPCGEVRJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271647
Record name 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295376-29-3
Record name 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=295376-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-fluoro-3-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 Benzyloxy 3 Bromo 2 Fluorobenzene and Its Key Precursors

Retrosynthetic Disconnection Analysis and Identification of Strategic Precursors

A retrosynthetic analysis of 1-(benzyloxy)-3-bromo-2-fluorobenzene identifies two primary disconnection points: the C-O ether bond and the C-Br bond. A strategic approach suggests that the final step should be the formation of the benzyloxy ether, as direct bromination of 1-(benzyloxy)-2-fluorobenzene would likely lead to a mixture of products due to the strong directing effects of the benzyloxy group. Therefore, the most logical retrosynthetic pathway involves the disconnection of the ether linkage, identifying 3-bromo-2-fluorophenol (B134220) as the key immediate precursor.

Further disconnection of the C-Br bond from 3-bromo-2-fluorophenol leads to 2-fluorophenol (B130384) , another strategic precursor. This approach simplifies the synthesis into three main challenges: the selective fluorination of an aromatic ring to produce a 2-fluorophenol scaffold, the regioselective bromination of this scaffold at the 3-position, and the final etherification to introduce the benzyloxy moiety.

The synthesis of di-halogenated aromatic compounds where the halogens are different presents a significant challenge in controlling regioselectivity. wikipedia.org In the context of synthesizing 3-bromo-2-fluorophenol from a fluorinated precursor, the primary difficulty lies in directing the bromine atom to the position adjacent to the fluorine and ortho to the hydroxyl group. The hydroxyl group is a strongly activating ortho-, para-director, while fluorine is a deactivating ortho-, para-director. This combination typically favors substitution at the 4- and 6-positions of the 2-fluorophenol ring.

Achieving the desired 3-bromo substitution requires specialized strategies that can overcome these inherent electronic preferences. This may involve the use of blocking groups or the selection of specific brominating agents and catalysts that favor substitution at the sterically hindered and electronically less favorable 3-position. researchgate.net An alternative approach involves starting with a precursor where the substitution pattern is already established, such as 3-bromo-2-fluoroaniline, which can then be converted to the target phenol (B47542) via a diazotization reaction.

The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule. nih.gov This transformation is typically achieved via an etherification reaction, most commonly the Williamson ether synthesis. This method involves the reaction of a phenoxide, generated from the key precursor 3-bromo-2-fluorophenol, with a benzyl (B1604629) halide, such as benzyl bromide.

The control in this step is primarily concerned with ensuring complete conversion without promoting side reactions. The nucleophilicity of the phenoxide is crucial and is modulated by the choice of base used for deprotonation. The reaction conditions, including solvent and temperature, must be carefully selected to ensure the solubility of the reactants and to achieve a suitable reaction rate. Research into the introduction of benzyloxy pharmacophores highlights the importance of this moiety in medicinal chemistry, driving the development of efficient and high-yielding etherification protocols. ju.edu.saresearchgate.net

Development and Optimization of Novel Synthetic Pathways

The successful synthesis of this compound hinges on the development of optimized pathways for fluorination, bromination, and etherification.

Regioselective bromination is arguably the most challenging step in the synthesis of the 3-bromo-2-fluorophenol precursor. Due to the high reactivity of phenols, over-bromination is a common issue, often resulting in a mixture of mono- and multi-brominated products. semanticscholar.org Achieving mono-bromination with high regioselectivity requires carefully designed methods.

Oxidative bromination, where a bromide ion is oxidized in situ to generate the brominating agent, offers one such approach. semanticscholar.org Various oxidants like hydrogen peroxide or bromate (B103136) can be used in conjunction with a bromide source like potassium bromide (KBr). semanticscholar.orggoogle.com The use of layered double hydroxides (LDHs) as catalysts has shown promise in promoting para-selective mono-bromination of phenols. semanticscholar.org For substrates where the para-position is blocked, these methods can favor ortho-bromination. The choice of solvent and brominating agent (e.g., Br₂, N-bromosuccinimide) is critical in directing the substitution. google.comnih.gov

Table 1: Selected Regioselective Bromination Strategies for Phenols
Brominating Reagent(s)Catalyst/AdditiveTypical SubstrateKey FeatureReference
KBr / ZnAl–BrO₃⁻–LDHsLayered Double HydroxideSubstituted PhenolsHigh para-selectivity; ortho-selective if para-position is blocked. semanticscholar.org
Bromine (Br₂) / H₂O₂None4-fluoro-2-methylphenolReduces the amount of elemental bromine required. google.com
N-bromosuccinimide (NBS)Silica GelActivated AromaticsGood for regioselective brominations under milder conditions. nih.gov
Bu₄NBr₃K₃PO₄Substituted Benzoic AcidsEffective for ipso-bromination (decarboxylative bromination). rsc.org

The introduction of fluorine into an aromatic ring is a fundamental step in synthesizing the necessary precursors. Direct fluorination with elemental fluorine (F₂) is highly exothermic and explosive, making it impractical for most laboratory applications. wikipedia.orgvedantu.com Consequently, indirect methods are predominantly used.

The Balz-Schiemann reaction is a classic and widely used method for introducing fluorine. vedantu.com This reaction involves the conversion of an aromatic amine to a diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the corresponding aryl fluoride (B91410). vedantu.comorgsyn.org This technique is suitable for preparing precursors like 2-fluoroaniline. More modern fluorinating agents have also been developed to overcome the harsh conditions of some traditional methods. Electrophilic fluorinating reagents, such as Selectfluor™, can introduce fluorine under milder conditions. masterorganicchemistry.com Another approach involves nucleophilic aromatic substitution, particularly on rings activated by electron-withdrawing groups, although this is less relevant for the synthesis of electron-rich fluorophenols. nih.gov

Table 2: Common Fluorination Techniques for Aryl Systems
MethodReagent(s)PrecursorDescriptionReference
Balz-Schiemann ReactionNaNO₂, HBF₄ (or HPF₆), then heatAromatic AmineConversion of an amine to an aryl fluoride via a diazonium salt intermediate. vedantu.comorgsyn.org
Electrophilic FluorinationSelectfluor™, NF₄BF₄Electron-rich AromaticsDirect substitution of a hydrogen atom with fluorine using an electrophilic fluorine source. masterorganicchemistry.comgoogle.com
Halogen Exchange (Halex)KF, CsFActivated Aryl Chloride/BromideNucleophilic substitution of another halogen with fluoride, typically requiring high temperatures. google.com

The final step in the synthesis is the formation of the benzyl ether. The Williamson ether synthesis remains the most robust and widely applied protocol for this transformation. The reaction involves the deprotonation of the phenol precursor, 3-bromo-2-fluorophenol, to form a more nucleophilic phenoxide ion, which then displaces a halide from a benzyl halide.

The efficiency of this Sₙ2 reaction is dependent on several factors that can be optimized. The choice of base is critical; common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and various alkoxides. The solvent plays a crucial role in facilitating the reaction; polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are often preferred as they effectively solvate the cation of the base while not interfering with the nucleophile. Reaction temperature is another key parameter that is optimized to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Table 3: Typical Reaction Parameters for Williamson Ether Synthesis
ParameterCommon ChoicesPurpose/Consideration
BaseK₂CO₃, NaH, Cs₂CO₃Deprotonation of the phenol to form the nucleophilic phenoxide. Base strength can influence reaction rate.
SolventAcetone, DMF, Acetonitrile (MeCN)Polar aprotic solvents are preferred to solvate the counter-ion and avoid protonating the nucleophile.
Benzylating AgentBenzyl bromide, Benzyl chlorideBenzyl bromide is more reactive than benzyl chloride, leading to faster reaction times.
TemperatureRoom Temperature to RefluxOptimized to balance reaction rate with the stability of reactants and products.

Exploration of Green Chemistry Principles in Synthesis

The synthesis of this compound, a key intermediate in various fields, is increasingly being scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. phasetransfercatalysis.com For this specific compound, the primary synthetic route involves the Williamson ether synthesis, reacting 3-bromo-2-fluorophenol with a benzyl halide. This classic reaction, while effective, presents several challenges from a sustainability perspective, including poor atom economy, the use of hazardous solvents, and the generation of significant waste. nih.gov

Key green chemistry metrics are employed to evaluate the environmental performance of synthetic routes. Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. epa.govrsc.org The Williamson synthesis inherently has a low atom economy due to the formation of a stoichiometric salt byproduct (e.g., sodium bromide). Another crucial metric is the Environmental Factor (E-Factor) , which quantifies the amount of waste generated per kilogram of product. nih.gov For fine chemicals and pharmaceuticals, E-factors can be distressingly high, often ranging from 5 to over 100. nih.gov Applying these principles and metrics drives the development of advanced synthetic methodologies that are safer, more efficient, and environmentally benign.

Catalyst Development for Enhanced Sustainability

A significant advancement in greening the synthesis of aryl ethers like this compound is the shift from stoichiometric reagents to catalytic systems. The traditional Williamson synthesis requires a full equivalent of a strong base (e.g., NaH, KOtBu) to deprotonate the phenol, which contributes to low atom economy and generates substantial salt waste. youtube.com

Phase-Transfer Catalysis (PTC) has emerged as a powerful technology to overcome these limitations. PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where it can react with the benzyl halide. phasetransfercatalysis.comacsgcipr.org This approach allows for the use of milder, cheaper, and safer inorganic bases like potassium carbonate or sodium hydroxide, often in aqueous solutions, replacing hazardous and moisture-sensitive reagents like sodium hydride. acsgcipr.org Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, Aliquat 336) and crown ethers (e.g., 18-crown-6). researchgate.net The use of PTC not only enhances reaction rates but also improves selectivity, particularly O-alkylation over competing C-alkylation, and simplifies workup procedures. phasetransfercatalysis.comresearchgate.net

Recent research also focuses on developing heterogeneous and recyclable catalysts. Porous organic polymers and other solid-supported catalysts can immobilize the active catalytic species. nih.govacs.orgnsf.gov While specific applications to this compound are not widely documented, research on analogous systems demonstrates the potential. These solid catalysts can be easily separated from the reaction mixture by filtration and reused over multiple cycles, aligning with green chemistry principles of waste prevention and catalyst efficiency. nsf.gov

Table 1: Comparison of Base Systems in Aryl Ether Synthesis
ParameterTraditional Stoichiometric Base (e.g., NaH)Phase-Transfer Catalysis (PTC) System (e.g., K₂CO₃/TBAB)
Reagent Stoichiometry Requires >1 equivalent of strong baseStoichiometric weak base, catalytic amount of PTC (1-10 mol%)
Safety & Handling Highly reactive, flammable, moisture-sensitiveStable, non-pyrophoric, easier to handle solids/solutions
Solvent System Requires anhydrous polar aprotic solvents (DMF, DMSO)Allows for biphasic systems (e.g., toluene (B28343)/water) or less hazardous solvents
Reaction Conditions Often requires inert atmosphereGenerally milder conditions, ambient atmosphere
Waste Profile High E-Factor due to stoichiometric salt byproductReduced E-Factor, easier separation of catalyst and salts
Recyclability Base is consumed, not recyclableCatalyst is potentially recyclable (especially heterogeneous versions)

Solvent Selection and Waste Minimization Strategies

Solvent Selection: Solvents account for a significant portion of the mass and energy intensity in fine chemical production and are a primary source of waste and environmental concern. researchgate.net The Williamson ether synthesis traditionally employs polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile to enhance the nucleophilicity of the alkoxide. byjus.com However, these solvents are classified as hazardous, have high boiling points making them energy-intensive to remove, and pose significant health risks.

Green chemistry encourages replacing these conventional solvents with more sustainable alternatives. sigmaaldrich.com Research has explored several classes of greener solvents:

Bio-based Solvents: Solvents derived from renewable feedstocks, such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and Cyrene™, offer a reduced environmental footprint and are often biodegradable. sigmaaldrich.comnumberanalytics.com

Ionic Liquids (ILs): These salts, which are liquid at room temperature, have negligible vapor pressure, reducing air pollution and exposure risks. They can be designed to have specific solvating properties and can often be recycled. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. After the reaction, it can be easily removed by depressurization and recycled, leading to a solvent-free product. numberanalytics.comox.ac.uk

Solvent-Free Conditions: In some cases, particularly with microwave assistance, the reaction can be run neat, completely eliminating the need for a solvent. sid.ir

Waste Minimization: The primary strategy for waste minimization is rooted in the principle of atom economy . nih.govjocpr.com In the synthesis of this compound from 3-bromo-2-fluorophenol and benzyl bromide, for every mole of product (281.12 g/mol ) formed, at least one mole of a salt byproduct (e.g., NaBr, 102.89 g/mol ) is generated. This inherent byproduct formation leads to a theoretical maximum atom economy of only 73.2%.

To improve upon this, researchers are exploring catalytic processes that avoid stoichiometric salt formation. One such advanced concept is the Catalytic Williamson Ether Synthesis (CWES), which uses weak alkylating agents like alcohols or esters at high temperatures (>300 °C). researchgate.netacs.org In this process, a catalytic amount of an alkali metal salt facilitates the reaction where water is the only byproduct, pushing the atom economy towards 100%. While this high-temperature method is more suited for simple, robust aryl ethers like anisole (B1667542), the principle guides future research toward more atom-economical pathways. acs.org Minimizing waste also involves optimizing reaction conditions to achieve high yields and selectivity, thus reducing the formation of impurities and the need for extensive purification, which itself generates significant waste. uk-cpi.com

Table 2: Comparison of Conventional and Green Solvents for Nucleophilic Substitution
SolventTypeBoiling Point (°C)Key AdvantagesKey Disadvantages
DMF Conventional (Polar Aprotic)153Excellent solvating power for SN2 reactionsReproductive toxicity, high energy for removal
DMSO Conventional (Polar Aprotic)189High polarity, accelerates reaction ratesDifficult to remove, potential for side reactions
CPME Greener (Bio-based Ether)106Low peroxide formation, hydrophobic, easy workupModerate boiling point, still a VOC
Cyrene™ Greener (Bio-based Dipolar Aprotic)227Biodegradable, replaces DMF/NMPHigh boiling point, potential for instability
[BMIM][BF₄] Greener (Ionic Liquid)>300Non-volatile, tunable properties, recyclableHigh cost, potential toxicity, viscosity
scCO₂ Greener (Supercritical Fluid)31 (critical temp)Non-toxic, non-flammable, easy separationRequires high-pressure equipment

Scale-Up Considerations and Process Intensification

Translating a laboratory synthesis to an industrial scale introduces significant challenges that must be addressed to ensure the process is safe, efficient, economically viable, and sustainable. uk-cpi.com For the synthesis of this compound, key scale-up considerations for a traditional batch process include managing heat transfer from the exothermic O-alkylation reaction, ensuring adequate mixing in large vessels to maintain homogeneity, and the safe handling and charging of potentially hazardous reagents. unimi.it

Process Intensification (PI) offers a paradigm shift from conventional large-scale batch production. PI focuses on developing smaller, safer, and more energy-efficient manufacturing processes. Two key PI technologies applicable to aryl ether synthesis are continuous flow chemistry and microwave-assisted synthesis.

Continuous Flow Chemistry: In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. nih.gov This technology offers several advantages over batch processing:

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat exchange, enabling precise temperature control and preventing thermal runaways. unimi.it

Enhanced Safety: The small internal volume of the reactor means that only a small quantity of material is reacting at any given time, significantly reducing the risks associated with hazardous reagents or exothermic reactions.

Improved Product Quality: Precise control over reaction time, temperature, and stoichiometry leads to higher yields, better selectivity, and more consistent product quality, often reducing the need for extensive purification. researchgate.net

Facilitated Scale-Up: Instead of designing larger and more complex reactors ("scaling up"), production capacity is increased by running the flow reactor for longer periods or by using multiple reactors in parallel ("scaling out"). unimi.it

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates by directly and uniformly heating the reactants, often leading to significantly shorter reaction times compared to conventional heating methods. numberanalytics.comorgchemres.orgwikipedia.org This can increase throughput and reduce energy consumption. Microwave-assisted Williamson ether syntheses have been shown to be scalable and can often be performed under solvent-free conditions, further enhancing their green credentials. sid.ir

Table 3: Comparison of Batch vs. Continuous Flow Processing for Aryl Ether Synthesis
ParameterTraditional Batch ReactorContinuous Flow Reactor
Heat Transfer Limited by surface-area-to-volume ratio; risk of hot spotsExcellent; high surface-area-to-volume ratio
Safety Large inventory of hazardous materials; potential for thermal runawaySmall reactor volume; inherently safer design
Reaction Time Typically 1-8 hours byjus.comSeconds to minutes
Process Control Difficult to precisely control temperature and mixingPrecise control over temperature, pressure, and residence time
Scale-Up Complex; requires re-engineering of reactor and processStraightforward "scaling out" by parallelization or longer runs
Product Consistency Potential for batch-to-batch variabilityHigh consistency and reproducibility

Elucidation of Reactivity Profiles and Mechanistic Pathways

Transition Metal-Catalyzed Cross-Coupling Reactions of 1-(Benzyloxy)-3-bromo-2-fluorobenzene

This compound is a versatile substrate for a range of transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring introduces the potential for selective functionalization.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org In the context of this compound, the reaction typically proceeds with high selectivity at the carbon-bromine bond. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, making the oxidative addition of the palladium(0) catalyst to the C-Br bond the kinetically favored pathway. libretexts.orgorganic-chemistry.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or its derivative in the presence of a base, and the cycle is completed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org

Research has demonstrated the successful application of Suzuki-Miyaura coupling to substrates similar to this compound. For instance, various aryl bromides can be efficiently coupled with a range of aryl and heteroaryl boronic acids or their trifluoroborate salts using catalysts like Pd(OAc)₂ with suitable phosphine (B1218219) ligands (e.g., RuPhos) and a base such as Na₂CO₃ in solvents like ethanol. scispace.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst SystemBaseSolventTemperature (°C)Typical SubstratesReference
Pd(OAc)₂ / RuPhosNa₂CO₃Ethanol85Aryl bromides and heteroaryltrifluoroborates scispace.com
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O (10:1)77Benzyl (B1604629) bromides and aryltrifluoroborates nih.gov
Pd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O90Aryl bromides and phenylboronic acid researchgate.net

Beyond the Suzuki-Miyaura coupling, this compound can participate in other palladium-catalyzed cross-coupling reactions, each offering unique synthetic advantages.

Heck Reaction : This reaction couples the aryl halide with an alkene to form a substituted alkene. nih.govlibretexts.org The mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org For this compound, the reaction would be expected to occur selectively at the C-Br bond.

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org The reaction is highly effective for the alkynylation of aryl bromides. researchgate.net

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. nih.gov It is a powerful tool for forming C(sp²)-C(sp³) bonds. researchgate.net Similar to other cross-coupling reactions, the C-Br bond of this compound would be the reactive site.

A key aspect of the reactivity of this compound in transition metal-catalyzed cross-coupling reactions is the selective functionalization of the carbon-bromine bond over the carbon-fluorine bond. This selectivity is a general trend observed in polyhalogenated aromatic compounds and is primarily due to the significant difference in the bond dissociation energies of C-Br and C-F bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition by a low-valent metal catalyst like palladium(0). nih.gov

This inherent reactivity difference allows for sequential cross-coupling reactions. First, the bromine atom can be selectively replaced using a palladium-catalyzed reaction. The resulting fluoro-substituted product can then undergo a second cross-coupling reaction at the C-F bond, although this typically requires harsher reaction conditions or specialized catalytic systems designed for C-F bond activation. scispace.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for this compound. In contrast to electrophilic aromatic substitution, SNAr reactions are favored by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org

The mechanism of an SNAr reaction typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. stackexchange.com

The presence of the fluorine atom ortho to the bromine atom can activate the C-Br bond towards nucleophilic attack. Similarly, the benzyloxy group can influence the reactivity of the adjacent C-F and C-Br bonds.

In SNAr reactions of polyhalogenated aromatic compounds, the nature of the halogen atom plays a crucial role in determining the site of nucleophilic attack. Counterintuitively, aryl fluorides are often more reactive than aryl bromides in SNAr reactions. stackexchange.comwyzant.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the halide. stackexchange.com

The high electronegativity of fluorine makes the carbon atom of the C-F bond significantly more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. stackexchange.comwyzant.com Therefore, despite bromide being a better leaving group than fluoride (B91410) in SN2 reactions, in SNAr reactions, the C-F bond can be more reactive. wyzant.com

For this compound, this means there can be competition between nucleophilic substitution at the fluorine-bearing carbon and the bromine-bearing carbon. The outcome will depend on the specific nucleophile, reaction conditions, and the combined electronic effects of the benzyloxy, fluoro, and bromo substituents.

Table 2: Factors Influencing Halogen Reactivity in SNAr Reactions
FactorEffect on C-F BondEffect on C-Br BondReference
Electronegativity of HalogenIncreases electrophilicity of the attached carbon, stabilizing the Meisenheimer complex.Less pronounced effect compared to fluorine. stackexchange.comwyzant.com
Leaving Group AbilityFluoride is a poorer leaving group.Bromide is a better leaving group. stackexchange.com
Rate-Determining StepTypically the initial nucleophilic attack, making the electronegativity effect dominant. stackexchange.com

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the directing effects of its three substituents: the benzyloxy group (-OBn), the fluorine atom (-F), and the bromine atom (-Br).

The benzyloxy group is a powerful activating group and an ortho, para-director. This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the substitution. The fluoro and bromo substituents are both deactivating due to their strong inductive electron-withdrawing effects. However, they are also ortho, para-directors because their lone pairs can participate in resonance stabilization.

In this compound, the directing effects of the substituents must be considered in concert.

Benzyloxy Group (-OBn at C1): Strongly directs incoming electrophiles to the C2 (ortho), C4 (para), and C6 (ortho) positions.

Fluorine Atom (-F at C2): Directs to the C1, C3, and C5 positions.

Bromine Atom (-Br at C3): Directs to the C2, C4, and C6 positions.

The positions C2 and C3 are already substituted. The dominant directing influence is the strongly activating benzyloxy group. Therefore, substitution is most likely to occur at the positions it most strongly activates: C4 and C6.

Substitution at C4: This position is para to the strongly activating benzyloxy group and ortho to the bromine atom.

Substitution at C6: This position is ortho to the strongly activating benzyloxy group and meta to the bromine atom.

Between these two, the C4 position is often favored due to reduced steric hindrance compared to the C6 position, which is adjacent to the bulky benzyloxy group. The C5 position is electronically disfavored as it is meta to the powerful benzyloxy director. Therefore, electrophilic attack is predicted to yield predominantly the 4-substituted product, with the 6-substituted product as a potential minor isomer. The precise ratio of these products can be influenced by the nature of the electrophile and the specific reaction conditions employed. nih.govlibretexts.org

Table 1: Analysis of Substituent Directing Effects for EAS

SubstituentPositionElectronic EffectDirecting InfluenceActivated Positions
BenzyloxyC1Activating (Resonance)ortho, paraC2, C4, C6
FluoroC2Deactivating (Inductive)ortho, paraC1, C3, C5
BromoC3Deactivating (Inductive)ortho, paraC2, C4, C6

Benzyloxy Protecting Group Chemistry

The benzyl group is a widely used protecting group for phenols due to its stability under various reaction conditions and the multiple methods available for its removal. researchgate.net

Catalytic hydrogenolysis is a common and effective method for the deprotection of benzyl ethers. organic-chemistry.org This transformation involves the cleavage of the benzyl C-O bond to yield the free phenol (B47542) and toluene as a byproduct.

The reaction is typically carried out using a palladium catalyst, most commonly palladium on activated carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). Alternatively, hydrogen transfer reagents such as 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) can be used as the hydrogen source in a process known as transfer hydrogenolysis. organic-chemistry.org This can be advantageous when handling gaseous hydrogen is impractical or when other functional groups in the molecule are sensitive to reduction.

A potential complication when applying this method to this compound is the concurrent reduction of the carbon-bromine bond (hydrodebromination). This side reaction can be minimized by careful selection of the catalyst, solvent, and reaction conditions.

Table 2: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

CatalystHydrogen SourceTypical SolventTemperaturePressure
5-10% Pd/CH₂ gasEthanol, Methanol, Ethyl AcetateRoom Temperature1-4 atm
10% Pd/C1,4-CyclohexadieneEthanolRefluxAtmospheric
10% Pd/CAmmonium FormateMethanolRefluxAtmospheric

In cases where catalytic hydrogenolysis is not compatible with other functional groups, such as reducible nitro or allyl groups, alternative methods for benzyl ether cleavage are employed. researchgate.net These often involve Lewis acids or oxidative reagents.

One effective method for cleaving aryl benzyl ethers is the use of strong Lewis acids like boron trichloride (B1173362) (BCl₃). This reaction can often be performed at low temperatures (e.g., -78 °C to 0 °C), which enhances its chemoselectivity. researchgate.netresearchgate.net To prevent side reactions, such as Friedel-Crafts benzylation of the product by the released benzyl cation, a cation scavenger like pentamethylbenzene (B147382) or anisole (B1667542) is often added. researchgate.net

Other reagents capable of cleaving benzyl ethers under specific conditions include trimethylsilyl (B98337) iodide (TMSI) and certain oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), although DDQ is most effective for p-methoxybenzyl (PMB) ethers. organic-chemistry.org

Table 3: Comparison of Mild Deprotection Methods for Aryl Benzyl Ethers

Reagent SystemTypical ConditionsAdvantagesPotential Limitations
BCl₃, PentamethylbenzeneCH₂Cl₂, -78 °C to 0 °CMild, chemoselective, avoids reductionStoichiometric, moisture-sensitive
Trimethylsilyl Iodide (TMSI)CH₂Cl₂ or CH₃CN, Room TempEffective and mildReagent can be harsh on other functional groups
Oxidative Cleavage (e.g., DDQ)CH₃CN, photoirradiationSelective for activated ethersLess effective for unsubstituted benzyl ethers

Detailed Mechanistic Investigations of Key Transformations

The reactivity of this compound is best understood by examining the mechanisms of its key transformations.

The mechanism for Electrophilic Aromatic Substitution (EAS) proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com

Addition Step: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. For this compound, attack at the C4 or C6 position results in an arenium ion where one of the resonance structures places the positive charge on C1. This particular resonance contributor is significantly stabilized by the lone pairs of the adjacent oxygen atom of the benzyloxy group, explaining the strong ortho, para-directing nature of this group.

Elimination Step: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile. This restores the C=C double bond, re-establishes the aromaticity of the ring, and yields the final substituted product. masterorganicchemistry.com

The mechanism for Catalytic Hydrogenolysis of the benzyloxy group on a palladium surface is complex but is generally understood to involve the following key steps:

Adsorption of the benzyl ether onto the surface of the palladium catalyst.

Oxidative addition of the C(benzyl)-O bond to the palladium surface, leading to its cleavage.

Hydrogenolysis of the resulting palladium-bound intermediates by activated hydrogen atoms (from H₂ gas or a transfer agent) on the catalyst surface.

Desorption of the final products, the deprotected phenol and toluene, from the catalyst surface.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 1-(Benzyloxy)-3-bromo-2-fluorobenzene in solution. A combination of one-dimensional and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals, providing deep insights into the molecule's connectivity, stereochemistry, and dynamic behavior.

Two-dimensional (2D) NMR techniques are crucial for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on both the phenyl and the fluorobromophenyl rings, confirming their respective substitution patterns. The benzylic protons (-CH₂-) would not show COSY correlations to the aromatic protons, as they are separated by an oxygen atom.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is fundamental for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the benzylic -CH₂- protons would show a clear cross-peak to the corresponding benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is vital for piecing together the molecular fragments. Key correlations would be expected from the benzylic protons to the quaternary carbon of the benzyl (B1604629) group and, importantly, to the oxygen-bearing carbon of the fluorobromophenyl ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining preferred conformations. For this compound, NOESY could reveal spatial proximity between the benzylic protons and the proton at position 6 of the fluorobromophenyl ring, offering insights into the rotational preference around the C-O-C ether bond.

A summary of expected key 2D NMR correlations is presented below.

Proton (¹H) SignalExpected COSY CorrelationsExpected HSQC Correlation (Carbon)Expected Key HMBC Correlations (Carbons)
Benzylic (-CH₂)None~70-75 ppmC(ipso) of benzyl, C(1) of fluorobromophenyl
Aromatic (H4, H5, H6)Adjacent aromatic protonsCorresponding aromatic carbonsAdjacent and geminal aromatic carbons
Aromatic (Benzyl)Adjacent aromatic protonsCorresponding aromatic carbonsAdjacent and geminal aromatic carbons

Note: This table represents predicted correlations for structural elucidation.

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the local electronic environment of the fluorine atom. azom.com The ¹⁹F chemical shift is very sensitive to the electronic effects of neighboring substituents. In this compound, the fluorine atom is positioned between a bromine atom and a benzyloxy group. Its chemical shift would be influenced by the electron-withdrawing inductive effect of the bromine and the electron-donating resonance effect of the benzyloxy group. Furthermore, the ¹⁹F signal would likely appear as a multiplet due to coupling with adjacent aromatic protons (e.g., H3), providing additional structural confirmation. azom.com The magnitude of these coupling constants (J_HF) can also yield structural information. azom.com

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C-O and O-CH₂ bonds of the ether linkage. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into the energetics of these conformational changes. copernicus.org At low temperatures, the rotation around these bonds might become slow on the NMR timescale, potentially leading to the appearance of distinct signals for conformationally non-equivalent atoms (rotamers). copernicus.org Analyzing the coalescence of these signals as the temperature is raised allows for the calculation of the energy barrier to rotation, providing a quantitative measure of the molecule's conformational stability.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Derivatized Compounds and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₀BrFO), HRMS would confirm its molecular formula by measuring its exact mass to within a few parts per million. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways. By inducing fragmentation of the molecular ion, the resulting product ions provide information about the molecule's structure.

Predicted Fragmentation Data

m/z (Fragment Ion)Possible IdentityNeutral Loss
281.9899 / 279.9919[C₁₃H₁₀BrFO]⁺ (Molecular Ion)-
189.9823 / 187.9843[C₆H₃BrFO]⁺C₇H₇• (Benzyl radical)
91.0543[C₇H₇]⁺ (Tropylium ion)C₆H₃BrFO•

Note: This table contains predicted m/z values and fragmentation pathways based on common fragmentation patterns of similar compounds.

The most anticipated fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 and a bromofluorophenoxy radical, or conversely, the detection of the bromofluorophenol cation.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Detailed Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. thermofisher.com These techniques are complementary and provide a characteristic "fingerprint" for the compound. thermofisher.com

FT-IR Spectroscopy: Provides information on the absorption of infrared radiation by the molecule, highlighting polar functional groups. Key expected absorptions for this compound would include C-H stretching vibrations from the aromatic rings and the CH₂ group, C=C stretching from the aromatic rings, and characteristic C-O-C stretching from the ether linkage. nih.gov

Raman Spectroscopy: This technique relies on inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.com It would complement the FT-IR data, providing strong signals for the aromatic ring breathing modes and potentially the C-Br and C-F bonds.

Predicted Vibrational Band Assignments

Wavenumber (cm⁻¹)Vibrational ModeTechnique
3100-3000Aromatic C-H StretchFT-IR, Raman
2950-2850Aliphatic C-H Stretch (-CH₂-)FT-IR, Raman
1600-1450Aromatic C=C StretchFT-IR, Raman
1270-1200Aryl C-O Stretch (Asymmetric)FT-IR
1100-1000C-F StretchFT-IR
650-550C-Br StretchFT-IR, Raman

Note: This table presents a generalized prediction of vibrational frequencies. Actual values may vary.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if crystalline forms are obtained)

Should this compound be successfully crystallized, single-crystal X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystalline lattice.

Furthermore, the crystal structure would reveal the nature of intermolecular interactions that govern the packing of molecules in the solid state. Potential interactions could include:

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen Bonding: Non-covalent interactions involving the bromine atom, which can act as a Lewis acidic center.

C-H···π Interactions: Interactions between C-H bonds and the electron-rich π systems of the aromatic rings.

Analysis of these interactions is crucial for understanding the solid-state properties of the material and can inform the design of new materials with specific properties. However, obtaining single crystals suitable for X-ray diffraction can be a significant challenge.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine stable molecular geometries, electron distribution, and orbital energies, which are essential for deriving descriptors of chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. DFT calculations are employed to find the lowest-energy three-dimensional arrangement of atoms, known as the optimized geometry.

Table 1: Representative Geometric Parameters for 1-(Benzyloxy)-3-bromo-2-fluorobenzene from DFT Calculations.
ParameterDescriptionTypical Calculated Value/Trend
C-Br Bond LengthThe distance between the carbon atom of the benzene (B151609) ring and the bromine atom.~1.90 Å
C-F Bond LengthThe distance between the carbon atom of the benzene ring and the fluorine atom.~1.35 Å
C-O Bond LengthThe distance between the aromatic carbon and the ether oxygen.~1.37 Å
C-C-Br Bond AngleThe angle formed by two adjacent ring carbons and the bromine atom.~120°
C-O-CH₂ Dihedral AngleThe torsional angle defining the orientation of the benzyl (B1604629) group relative to the benzene ring.Non-planar, value depends on the specific conformer.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The energy and spatial distribution (nodal patterns) of these orbitals are critical for predicting reaction outcomes.

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the substituted benzene ring, particularly influenced by the electron-donating resonance effect of the benzyloxy group. The LUMO is anticipated to be a π*-antibonding orbital, also localized on the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher polarizability and greater chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies.
ParameterDescriptionExpected Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-0.5 to -1.5
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMO (ELUMO - EHOMO).4.5 to 6.5

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wavefunction into localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.de This method is particularly effective for quantifying intramolecular interactions, such as hyperconjugation, which arise from the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital.

In this compound, significant intramolecular interactions are expected. These include the delocalization of electron density from the lone pair (LP) orbitals of the oxygen, fluorine, and bromine atoms into the antibonding π* orbitals of the aromatic ring. The strength of these donor-acceptor interactions is estimated using second-order perturbation theory, yielding a stabilization energy (E(2)). dergipark.org.tr Larger E(2) values indicate stronger interactions and greater stabilization of the molecule due to electron delocalization.

Table 3: Principal NBO Donor-Acceptor Interactions and Expected Stabilization Energies (E(2)).
Donor NBOAcceptor NBOInteraction TypeExpected E(2) (kcal/mol)
LP (O)π* (Cortho-Cmeta)p-π* hyperconjugationHigh
LP (F)π* (Cortho-Cmeta)p-π* hyperconjugationModerate
LP (Br)π* (Cortho-Cmeta)p-π* hyperconjugationModerate-Low
π (C-C)π* (C-C)π-π* delocalization within the ringHigh

Prediction of Regioselectivity and Reaction Pathways

Computational chemistry is instrumental in predicting the outcomes of chemical reactions by mapping potential energy surfaces and identifying the most favorable reaction pathways. diva-portal.org

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS), which represents the maximum energy point along the reaction coordinate. joaquinbarroso.com Locating the geometry of the TS and calculating its energy is essential for determining the activation energy (or reaction barrier), which governs the reaction rate. A true TS is characterized computationally by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. joaquinbarroso.com

A plausible reaction for this compound, being an ortho-dihalobenzene derivative, is the formation of a highly reactive benzyne (B1209423) intermediate upon treatment with a strong base or organometallic reagent. masterorganicchemistry.com This elimination reaction would involve the removal of the bromine and fluorine atoms. Computational modeling can characterize the transition state for this process and calculate the associated activation barrier (ΔG‡), providing a quantitative measure of the reaction's feasibility.

Table 4: Hypothetical Calculated Parameters for Benzyne Formation.
ParameterDescriptionIllustrative Value
ΔG‡ (Activation Free Energy)The free energy barrier for the reaction.15-25 kcal/mol
Imaginary Frequency (ν)The single negative frequency of the transition state.-300 to -500 cm-1
Reaction CoordinateThe motion corresponding to the imaginary frequency.Simultaneous C-Br bond breaking and C-F bond breaking.

Most chemical reactions occur in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. ajchem-a.com

The thermodynamics and kinetics of reactions involving this compound are expected to be sensitive to the solvent environment. For instance, a reaction that proceeds through a polar transition state or generates charged intermediates will be accelerated in a polar solvent. The solvent stabilizes the charged species, thereby lowering the activation energy. ajchem-a.com Computational studies can quantify these effects by calculating reaction barriers and energies in different solvents, providing a more accurate prediction of reaction behavior under realistic experimental conditions.

Table 5: Illustrative Solvent Effects on the Activation Energy (ΔG‡) for a Hypothetical Reaction.
SolventDielectric Constant (ε)Expected Trend in ΔG‡ (kcal/mol)
Gas Phase1Highest
Toluene (B28343)2.4Lower than Gas Phase
Tetrahydrofuran (THF)7.5Intermediate
Acetonitrile (B52724)36.6Lowest

Conformational Landscape Analysis and Energy Minimization Studies

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O-C ether linkage and the C-C bond connecting the phenyl and benzyl groups. A comprehensive conformational landscape analysis, typically performed using molecular mechanics or quantum mechanical methods, is essential to identify the most stable conformers and the energy barriers between them.

Energy minimization studies would likely reveal that the global minimum energy conformation is a result of a delicate balance between steric hindrance and electronic interactions. The bulky benzyloxy group, along with the adjacent fluorine and bromine atoms, imposes significant steric constraints. The orientation of the benzyloxy group relative to the substituted benzene ring is a key determinant of conformational stability.

Theoretical calculations would explore the potential energy surface by systematically rotating the dihedral angles associated with the ether linkage. It is hypothesized that the most stable conformers will adopt a staggered arrangement to minimize steric repulsion between the benzyl group and the ortho-substituents (fluorine and bromine) on the other ring. The coplanarity of the phenyl and benzyl rings is unlikely due to significant steric clashes.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This interactive table presents a hypothetical outcome of an energy minimization study, illustrating the relative stability of different conformers. The dihedral angle refers to the C(2)-C(1)-O-CH₂ torsion angle.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%) at 298 K
A900.0075.3
B1801.5010.2
C02.503.8
D-900.0075.3

Note: This data is hypothetical and serves to illustrate the expected outcomes of a computational study. The actual values would need to be determined through rigorous quantum chemical calculations.

The results of such an analysis would indicate that the molecule likely exists as a mixture of several stable conformers at room temperature, with the lowest energy forms being non-planar. The energy barriers between these conformers would determine the rate of interconversion and could be relevant for understanding the molecule's dynamic behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and assign spectral features. Density Functional Theory (DFT) is a widely used method for the accurate prediction of NMR chemical shifts and vibrational frequencies. ivanmr.com

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would be accomplished using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the substituents.

The fluorine atom, being highly electronegative, is expected to exert a strong inductive electron-withdrawing effect, deshielding the adjacent protons and carbons. The bromine atom also has an inductive withdrawing effect, though weaker than fluorine. The benzyloxy group, on the other hand, can act as an electron-donating group through resonance, where the oxygen lone pairs delocalize into the aromatic ring. This would lead to increased electron density at the ortho and para positions relative to the benzyloxy group, resulting in upfield shifts for the corresponding nuclei. libretexts.org The interplay of these inductive and resonance effects will determine the final chemical shifts.

Table 2: Predicted vs. Hypothetical Experimental ¹H NMR Chemical Shifts (ppm)

This table illustrates how predicted chemical shifts from computational studies can be compared with experimental data for structural verification.

ProtonPredicted δ (ppm)Hypothetical Experimental δ (ppm)
H-47.357.32
H-57.107.08
H-67.457.41
-CH₂-5.155.12
Benzyl-H (ortho)7.407.38
Benzyl-H (meta)7.307.28
Benzyl-H (para)7.257.23

Note: Predicted values are illustrative and would be calculated using a suitable level of theory and basis set, referenced to a standard like TMS.

Vibrational Frequencies:

Theoretical vibrational analysis provides a complete set of vibrational modes and their corresponding frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. DFT calculations can predict the frequencies of characteristic bond stretches, bends, and torsions within the molecule.

For this compound, key vibrational modes would include the C-F, C-Br, and C-O stretching frequencies, as well as the aromatic C-H and C=C stretching and bending vibrations. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

This table provides a selection of predicted vibrational frequencies for key functional groups in the molecule.

Vibrational ModePredicted Frequency (cm⁻¹)Expected IR Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch (-CH₂-)2950-2850Medium
Aromatic C=C Stretch1600-1450Strong
C-O-C Asymmetric Stretch1275-1200Strong
C-F Stretch1250-1020Strong
C-Br Stretch680-515Medium

Note: These are typical frequency ranges. Precise values would be obtained from computational frequency analysis.

By comparing the predicted spectra with experimental results, a detailed assignment of the observed spectral bands can be achieved, providing strong evidence for the proposed molecular structure and its conformational preferences.

Strategic Applications As a Versatile Synthetic Building Block

Design and Synthesis of Novel Organic Scaffolds

The utility of 1-(Benzyloxy)-3-bromo-2-fluorobenzene as a building block is rooted in its capacity to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom is particularly significant, serving as a reactive handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient assembly of complex molecular architectures from simpler precursors.

By leveraging the bromo-substituent, chemists can introduce a wide array of organic fragments onto the benzene (B151609) ring, leading to the creation of novel and diverse molecular scaffolds. The presence of the fluorine atom and the benzyloxy group influences the electronic properties and steric environment of the molecule, which can be exploited to control the regioselectivity and reactivity of subsequent chemical transformations. The fluorine atom, in particular, can impart unique properties to the final compound, such as increased metabolic stability and altered lipophilicity, which are desirable traits in medicinal chemistry and materials science.

Role in the Synthesis of Advanced Intermediates

This compound is frequently employed as an advanced intermediate in multi-step synthetic sequences. The benzyloxy group serves as a common and robust protecting group for a phenol (B47542). This allows reactions to be performed at other sites of the molecule, primarily at the C-Br bond, without affecting the hydroxyl functionality.

Once the desired molecular complexity has been achieved through reactions at the bromine position, the benzyl (B1604629) group can be readily removed via catalytic hydrogenation to reveal a free hydroxyl group. This newly exposed phenol provides another site for chemical modification, such as etherification or esterification, further expanding the synthetic possibilities. This step-wise approach is crucial for the controlled synthesis of complex target molecules. For instance, the related compound 1-bromo-3-fluorobenzene (B1666201) is known to be a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals, highlighting the importance of the bromofluorobenzene core in creating advanced chemical entities. google.comnbinno.com

Applications in Material Science: Synthesis of Liquid Crystals, Polymers, and Coatings

The structural motifs present in this compound make it an attractive precursor for materials science applications. Halogenated and, specifically, fluorinated aromatic compounds are fundamental components in the design of liquid crystals. google.comnbinno.com The introduction of fluorine atoms into the molecular core can significantly influence the mesomorphic properties, such as dielectric anisotropy and viscosity, which are critical for display technologies. nih.gov

The synthesis of liquid crystals often involves rod-like or bent-shaped molecules. researchgate.net this compound can serve as a key fragment for such structures. Following a cross-coupling reaction at the bromine site to elongate the molecular axis and subsequent deprotection of the benzyloxy group to yield a terminal hydroxyl group, the resulting structure can be incorporated into liquid crystalline materials. researchgate.netmdpi.com The benzyloxy group itself is a feature in some liquid crystal designs, valued for its influence on molecular self-assembly. mdpi.com

Furthermore, this compound can be functionalized to produce monomers for polymerization. By transforming the bromo-group into a polymerizable unit (e.g., a vinyl or acrylate (B77674) group) via established synthetic methods, it can be incorporated into the backbone or side chains of polymers, creating materials with tailored thermal, optical, and electronic properties for specialized coatings and advanced polymer applications.

Future Research Directions and Emerging Paradigms

Development of Asymmetric Synthesis Methodologies Using Derivatives

The development of asymmetric synthesis methodologies is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. While direct asymmetric reactions on 1-(Benzyloxy)-3-bromo-2-fluorobenzene are not extensively documented, its derivatives are prime candidates for such transformations. Research into chiral catalysts, such as those derived from BINOL or chiral diamines, could enable highly enantioselective reactions at or adjacent to the core structure. nih.govresearchgate.net

For instance, derivatives of this compound could be utilized in catalytic asymmetric bromolactonizations or bromoaminations to install stereogenic centers with high enantiomeric excess. nih.govresearchgate.net The synthesis of chiral 3-benzyloxy-quinazolinones from related starting materials highlights the potential for creating complex, stereochemically defined molecules. nih.govnih.govsemanticscholar.orgmdpi.com Future work will likely focus on designing specific chiral ligands and catalysts that can effectively control the stereochemical outcome of reactions involving derivatives of this compound.

Table 1: Examples of Asymmetric Reactions Applicable to Derivatives

Reaction Type Catalyst/Reagent Example Potential Outcome
Bromolactonization Bifunctional BINOL-derived catalyst Chiral lactones with C-Br stereocenters nih.gov
Bromoamination Chiral Phosphoric Acid / Sulfide Chiral α-Bromo-β-amino ketones researchgate.net
Cross-Coupling Chiral Vanadyl Methoxide Complexes Chiral quinazolinone derivatives nih.govsemanticscholar.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved efficiency, higher yields, and greater scalability. bohrium.comresearchgate.net The synthesis of this compound and its subsequent transformations are well-suited for integration into these modern systems.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for managing exothermic reactions or handling hazardous reagents that might be used in the functionalization of the bromo- and fluoro-substituents. bohrium.comnih.gov Sequential, or "telescoped," reactions can be performed in a continuous flow setup without the need to isolate intermediates, significantly streamlining multi-step synthetic sequences. bohrium.comresearchgate.netshef.ac.uk

Automated synthesis platforms, often coupled with artificial intelligence, can accelerate the discovery and optimization of reaction conditions for producing libraries of derivatives based on the this compound scaffold. researchgate.netsynplechem.com This approach facilitates high-throughput screening for applications in drug discovery and materials science.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent green and sustainable methods for chemical synthesis. These techniques can activate molecules under mild conditions, often avoiding the need for harsh reagents. The aromatic core of this compound, with its halide substituents, is an excellent substrate for such transformations.

Visible-light photoredox catalysis, for example, can be used to generate aryl radicals from the C-Br bond, which can then participate in a wide range of C-C and C-heteroatom bond-forming reactions. scispace.comnih.gov This methodology could be employed to couple the 1-(benzyloxy)-2-fluorophenyl moiety with various partners, including alkenes, alkynes, and other aromatic systems. scispace.com

Similarly, electrochemistry offers a powerful tool for mediating redox reactions. bohrium.comnih.gov The controlled application of an electric potential can facilitate transformations that are difficult to achieve with conventional chemical reagents. Future research could explore the electrocatalytic reduction of the C-Br bond or oxidative functionalization of the aromatic ring, opening new avenues for derivatization.

Computational Design of Derivatives with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reaction outcomes. clemson.eduresearchgate.net By applying computational methods to this compound, researchers can design novel derivatives with tailored electronic and steric properties.

DFT calculations can predict how the introduction of different substituents on the benzyloxy or phenyl rings will affect the molecule's reactivity. For example, modeling can help identify derivatives with optimized Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for specific applications in organic electronics. researchgate.net This in silico design approach can guide synthetic efforts, saving significant time and resources by prioritizing the most promising target molecules. These computational models can help rationalize reaction mechanisms and predict the regioselectivity of further functionalization reactions on the aromatic core.

Synergistic Approaches: Combining Advanced Spectroscopy and Computational Modeling for Predictive Understanding

A comprehensive understanding of the structure-property relationships of this compound and its derivatives can be achieved through a synergistic approach that combines advanced spectroscopic techniques with high-level computational modeling.

Experimental techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and X-ray crystallography provide detailed information about the molecule's structure, bonding, and solid-state packing. nih.govnih.gov When this experimental data is coupled with computational analysis, a much deeper and more predictive understanding emerges. researchgate.netnih.gov

For example, DFT calculations can be used to simulate vibrational (IR and Raman) spectra, and the comparison with experimental spectra can confirm structural assignments and provide insights into intramolecular interactions. researchgate.net This combined approach can be used to predict the properties of yet-to-be-synthesized derivatives, accelerating the discovery of new functional molecules based on the this compound scaffold.

Table 2: Compound Names Mentioned

Compound Name
This compound
BINOL

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Benzyloxy)-3-bromo-2-fluorobenzene, and what methodological considerations are critical for reproducibility?

  • Key Methods :

  • Benzyloxy Introduction : Use nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the benzyloxy group to a pre-halogenated benzene scaffold. For SNAr, activate the benzene ring with electron-withdrawing groups (e.g., Br, F) to facilitate substitution .
  • Halogenation : Bromination at the meta position can be achieved using Br₂/FeBr₃, while fluorination via Balz-Schiemann or halogen-exchange reactions requires careful control of temperature to avoid side reactions .
    • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) are standard. Monitor purity via GC-MS or HPLC (>95% purity threshold) .

Q. How is this compound characterized spectroscopically, and what data discrepancies should researchers anticipate?

  • Spectroscopic Techniques :

  • ¹H/¹³C NMR : Expect splitting patterns due to adjacent fluorine (e.g., ¹⁹F-¹H coupling in 2-fluoro substituent). Compare with computed spectra (DFT) for validation .
  • GC-MS : Molecular ion peak at m/z 295 (C₁₃H₁₀BrFO⁺) with fragmentation patterns reflecting Br and benzyloxy loss.
    • Common Discrepancies :
  • Residual solvents (e.g., DMF) in NMR; use deuterated solvents and thorough drying.
  • Isomeric impurities from incomplete regioselective bromination; optimize reaction time/temperature .

Advanced Research Questions

Q. How do substituent electronic effects (Br, F, benzyloxy) influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Directing Effects :

  • Bromo : Acts as a leaving group in Pd-catalyzed couplings. The meta-fluorine exerts an electron-withdrawing effect, activating the para position for coupling.
  • Benzyloxy : Ortho/para-directing but sterically hinders coupling at adjacent positions. Use bulky ligands (e.g., SPhos) to enhance selectivity .
    • Case Study : Suzuki coupling with arylboronic acids yields biaryl ethers. Yields vary (60–85%) depending on substituent steric demand (e.g., 2-methylphenylboronic acid: 62% vs. 4-methoxyphenyl: 82%) .

Q. What strategies mitigate competing side reactions (e.g., debenzylation or halogen scrambling) during functionalization?

  • Debenzylation Prevention :

  • Avoid acidic conditions (e.g., H₂SO₄) that cleave the benzyl ether. Use mild bases (K₂CO₃) in polar aprotic solvents (DMF, DMSO) .
    • Halogen Stability :
  • Bromine is susceptible to displacement by strong nucleophiles (e.g., amines). Use low temperatures (0–25°C) and stoichiometric control .

Q. How can computational modeling (e.g., DFT) predict reaction pathways for selective functionalization?

  • Applications :

  • Transition State Analysis : Calculate activation barriers for competing pathways (e.g., bromine vs. fluorine displacement).
  • Solvent Effects : Simulate solvation energies to optimize solvent choice (e.g., THF vs. toluene) for SNAr reactions .
    • Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine models .

Contradictions and Resolutions

  • vs. 21 : Substitution reactivity varies with nucleophile strength. For weaker nucleophiles (e.g., amines), meta-bromine is displaced preferentially; stronger nucleophiles (e.g., thiols) target para-fluorine. Use kinetic vs. thermodynamic control to rationalize .
  • : Similar compounds with nitro groups show reduced stability under basic conditions. Avoid prolonged exposure to NaOH during workup .

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1-(Benzyloxy)-3-bromo-2-fluorobenzene
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Reactant of Route 2
1-(Benzyloxy)-3-bromo-2-fluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.